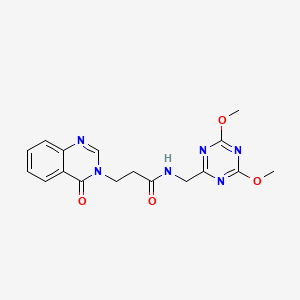

![molecular formula C15H21NO3S B2841082 2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide CAS No. 1903788-67-9](/img/structure/B2841082.png)

2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

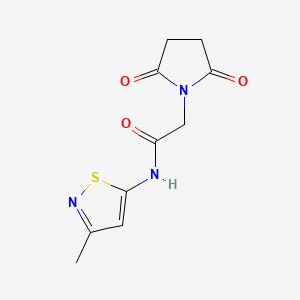

The compound appears to contain a benzamide group, a methoxy group, and a tetrahydropyran group, which are common in many organic compounds . Benzamides are a class of compounds containing a benzene ring and an amide group. Methoxy groups are ether groups with a methyl group attached to the oxygen atom. Tetrahydropyran is a saturated six-membered ring with one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzamide portion would contribute to planarity and rigidity, while the tetrahydropyran ring could introduce some three-dimensionality .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides, methoxy groups, and tetrahydropyrans each have characteristic reactions. Benzamides, for example, can undergo hydrolysis to form benzoic acids and amines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .科学的研究の応用

Diversity-Oriented Synthesis and Biological Screening

Research has demonstrated the utility of compounds with structural features similar to "2-methoxy-N-(2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl)benzamide" in the diversity-oriented synthesis of structurally diverse compounds. For instance, oxidative carbon-hydrogen bond activation reactions and click chemistry have been employed to generate libraries of non-natural compounds with potential biological activities. Such methodologies facilitate the rapid exploration of chemical space for the discovery of novel bioactive molecules (Zaware et al., 2011).

Synthesis of Fused Pyran Derivatives with Potential Biological Activities

The synthesis of fused pyran derivatives, which share a common pyran moiety with "2-methoxy-N-(2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl)benzamide," has been reported. These compounds have been prepared through reactions involving ethyl benzoylacetate and various nucleophiles, leading to compounds with potential biological activities. Such synthetic pathways illustrate the chemical versatility of pyran-containing compounds and their relevance in medicinal chemistry (Shehab & Ghoneim, 2016).

Application in Heterocyclic Synthesis

Compounds containing tetrahydro-2H-pyran moieties have been utilized in heterocyclic synthesis, highlighting their significance as intermediates in the generation of diverse heterocyclic structures. These processes underscore the role of such compounds in facilitating complex synthetic transformations, leading to molecules of pharmacological interest (Mohareb et al., 2004).

Incorporation into Silica Composites

Research on the incorporation of π-conjugated polymers into silica composites points towards the application of pyran derivatives in material science. Such studies demonstrate the integration of organic molecules with inorganic matrices to produce novel composite materials with unique properties, potentially applicable in optoelectronics and sensor technology (Kubo et al., 2005).

Novel Syntheses and Biological Applications

The compound's structural motifs are foundational in the synthesis of novel molecules with significant biological applications. For instance, practical syntheses of CCR5 antagonists, which are crucial in HIV-1 infection treatment, illustrate the broader relevance of such chemical frameworks in developing therapeutics (Ikemoto et al., 2005).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-18-14-5-3-2-4-13(14)15(17)16-8-11-20-12-6-9-19-10-7-12/h2-5,12H,6-11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBTWBKGFOUFSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCSC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

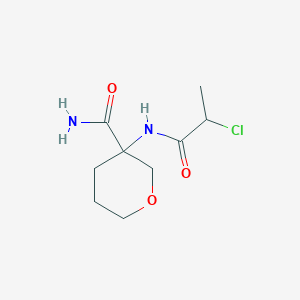

![Methyl 2-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]morpholin-3-yl]acetate](/img/structure/B2840999.png)

![8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2841000.png)

![3,6-dimethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2841003.png)

![Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2841006.png)

![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2841009.png)

![2-chloro-6-fluoro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzamide](/img/structure/B2841019.png)

![tert-butyl (1S,6R)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2841021.png)